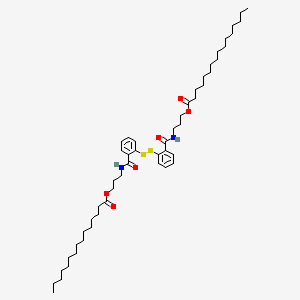
Nitrilotriacetic acid ammonium zinc salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrilotriacetic acid ammonium zinc salt is a coordination compound formed by the interaction of nitrilotriacetic acid, ammonium ions, and zinc ions. Nitrilotriacetic acid is an aminopolycarboxylic acid that acts as a chelating agent, binding to metal ions such as zinc. This compound is known for its ability to form stable complexes with metal ions, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitrilotriacetic acid ammonium zinc salt can be synthesized through the reaction of nitrilotriacetic acid with zinc salts in the presence of ammonium ions. The typical reaction involves dissolving nitrilotriacetic acid in water, followed by the addition of zinc chloride and ammonium hydroxide. The reaction mixture is then heated to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process typically includes the use of high-purity reagents and controlled reaction environments to ensure the consistent quality of the final product. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Nitrilotriacetic acid ammonium zinc salt undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with other metal ions.
Substitution Reactions: Ligands in the complex can be replaced by other ligands.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Common Reagents and Conditions
Complexation: Zinc chloride, ammonium hydroxide, and nitrilotriacetic acid.
Substitution: Other metal salts or ligands.
Hydrolysis: Acidic or basic solutions.
Major Products Formed
Complexation: Stable metal complexes.
Substitution: New metal-ligand complexes.
Hydrolysis: Decomposition products of nitrilotriacetic acid and zinc salts.
Scientific Research Applications
Nitrilotriacetic acid ammonium zinc salt has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in analytical chemistry for metal ion detection and quantification.
Biology: Employed in biochemical assays and protein purification techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of nitrilotriacetic acid ammonium zinc salt involves the chelation of metal ions. The nitrilotriacetic acid moiety binds to zinc ions through its carboxylate and amine groups, forming a stable complex. This chelation process can sequester metal ions, preventing them from participating in unwanted chemical reactions. The compound’s ability to form stable complexes with metal ions is the basis for its various applications.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another aminopolycarboxylic acid used as a chelating agent.
Iminodiacetic acid: A related compound with similar chelating properties.
Ethylenediaminedisuccinic acid (EDDS): A biodegradable chelating agent.
Uniqueness
Nitrilotriacetic acid ammonium zinc salt is unique due to its specific interaction with zinc ions and its ability to form stable complexes under a wide range of conditions. Compared to other chelating agents like EDTA, it offers distinct advantages in terms of selectivity and stability, making it suitable for specialized applications in various fields.
Properties
CAS No. |
68015-78-1 |
|---|---|
Molecular Formula |
C6H10N2O6Zn |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
zinc;azane;2-[carboxylatomethyl(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.H3N.Zn/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);1H3;/q;;+2/p-2 |
InChI Key |
NFDKDWCWFNVOIA-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].N.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)
